N-methylglutamic acid

Description

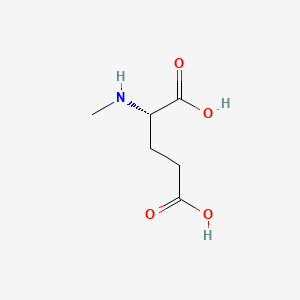

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBVNMSMFQMKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00986911 | |

| Record name | N-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35989-16-3, 6753-62-4 | |

| Record name | N-Methylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35989-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 35989-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-methylglutamic acid chemical properties and structure

An In-depth Technical Guide to N-methylglutamic Acid: Chemical Properties, Structure, and Experimental Protocols

Introduction

N-methyl-L-glutamic acid is a derivative of the amino acid L-glutamic acid, characterized by the presence of a methyl group on the alpha-amino nitrogen.[1][2] This modification confers unique chemical and biological properties, making it a molecule of significant interest to researchers in neuroscience, drug development, and biochemistry. In neuroscience, it is recognized as a potent agonist for glutamate receptors, playing a role in synaptic transmission and neuroplasticity.[3] Its potential applications are being explored for the treatment of neurological disorders.[3] Beyond neuroscience, N-methyl-L-glutamic acid is an intermediate in methane metabolism and is also investigated for its potential use as a flavor enhancer in the food industry.[2][3][4]

This technical guide provides a comprehensive overview of the chemical properties, structure, experimental protocols for synthesis and analysis, and the known biological signaling pathways of N-methylglutamic acid.

Chemical Properties and Structure

N-methyl-L-glutamic acid is a white to off-white solid.[3] It is soluble in water and exists as a zwitterion in the solid state, with the amino group being protonated.[4][5]

Table 1: Chemical and Physical Properties of N-methyl-L-glutamic Acid

| Property | Value | Source |

| IUPAC Name | (2S)-2-(methylamino)pentanedioic acid | [1][2] |

| Synonyms | N-Me-L-Glu-OH, Methyl glutamic acid | [1][3] |

| Molecular Formula | C6H11NO4 | [1][2][3] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| CAS Number | 6753-62-4 (L-isomer) | [3] |

| Appearance | White to off-white solid | [3] |

| pKa (Strongest Acidic) | 3.89 (Predicted) | [4] |

| Water Solubility | 51.1 g/L (Predicted) | [4] |

| logP | 0.46 (Predicted) | [4] |

| SMILES | CN--INVALID-LINK--C(=O)O | [1] |

| InChI Key | XLBVNMSMFQMKEY-BYPYZUCNSA-N | [1][2] |

Figure 1: 2D Chemical Structure of N-methyl-L-glutamic acid

Experimental Protocols

Synthesis of N-methyl-L-glutamic Acid

This method utilizes N-methyl-L-amino acid dehydrogenases (NMAADHs) from bacteria such as Pseudomonas putida to catalyze the reductive amination of a keto acid with methylamine.[6]

Materials:

-

Engineered C. glutamicum strain expressing NMAADH

-

Minimal medium for fermentation

-

Methylamine solution

-

Fermentor with pH and dissolved oxygen control

-

HPLC for product quantification

Procedure:

-

Pre-culture: Inoculate a single colony of the engineered C. glutamicum strain into a suitable seed medium and incubate at 30°C with shaking until the culture reaches the exponential growth phase.[6]

-

Fermentation: Inoculate the main fermentor containing the minimal medium with the pre-culture. Maintain the pH at 7.0 and the temperature at 30°C. Ensure aeration and agitation to maintain a dissolved oxygen level above 20%.[6]

-

Induction and Substrate Feeding: Upon reaching a suitable cell density, induce the expression of the NMAADH gene. Begin feeding the culture with a solution of the corresponding keto acid and methylamine.[6]

-

Monitoring: Periodically take samples to monitor cell growth (OD600), glucose consumption, and the production of N-methyl-L-glutamic acid using HPLC.[6]

-

Harvesting and Product Isolation: Once the reaction is complete, harvest the cells by centrifugation. The N-methyl-L-glutamic acid can be isolated from the supernatant and purified using techniques such as ion-exchange chromatography or preparative HPLC.[6]

This method involves the esterification of L-glutamic acid in methanol with sulfuric acid as a catalyst.[7]

Materials:

-

L-glutamic acid

-

Methanol

-

Concentrated Sulfuric Acid (H2SO4)

-

Barium Hydroxide (Ba(OH)2)

-

Barium Chloride (BaCl2) for testing

Procedure:

-

Dissolve L-glutamic acid in methanol, and add an equimolar amount of concentrated H2SO4 to aid dissolution.[7]

-

Add a catalytic amount of concentrated H2SO4 (3-20% of the molar amount of L-glutamic acid).[7]

-

Allow the esterification reaction to proceed for 1 hour at 30°C.[7]

-

Neutralize and remove the catalytic H2SO4 by adding Ba(OH)2.[7]

-

Recover the methanol via distillation. The remaining oily substance contains the product.[7]

-

Dissolve the oily matter in water and add an aqueous solution of Ba(OH)2 to remove any remaining H2SO4. Use BaCl2 to test for the complete removal of sulfate ions.[7]

-

Filter to remove the BaSO4 precipitate and wash the filter cake with water.[7]

-

Concentrate the filtrate under reduced pressure to induce crystallization.[7]

-

Recrystallize the product from the refrigerator at 10°C to -10°C.[7]

-

Filter the crystals, wash with methanol, and dry to obtain the final product.[7]

Purification of N-methyl-L-glutamic Acid

Purification can be achieved through preparative High-Performance Liquid Chromatography (HPLC) or recrystallization as described in the chemical synthesis protocol.[6][7]

Analysis of N-methyl-L-glutamic Acid

This sensitive method allows for the determination of N-methylglutamic acid in biological samples.[8][9]

Materials:

-

Biological tissue homogenate

-

N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2) as a chiral derivatizing agent[9]

-

0.5 M NaHCO3

-

Acetone

-

HPLC system with a UV detector

-

ODS-Hypersil column

-

Mobile phase: Trifluoroacetic acid (TFA)/water and TFA/Acetonitrile (MeCN) gradient[9]

Procedure:

-

Sample Preparation: Homogenize the biological tissue sample.

-

Derivatization: To the sample, add a solution of FDNP-Val-NH2 in acetone and 0.5 M NaHCO3. This reaction forms diastereomers.[9]

-

HPLC Analysis: Separate the formed diastereomers by HPLC on an ODS-Hypersil column using a TFA/water-TFA/MeCN gradient.[9]

-

Detection: Monitor the elution profile by UV absorption at 340 nm. This method can achieve detection levels as low as 5-10 pmol.[9]

Biological Role and Signaling Pathways

N-methyl-L-glutamic acid is an agonist of glutamate receptors, which are crucial for excitatory synaptic transmission in the central nervous system.[3] It is also an important intermediate in the metabolism of single-carbon compounds in certain bacteria.[2][10]

N-methylglutamate Pathway in Methylobacterium extorquens DM4

In Methylobacterium extorquens DM4, N-methylglutamic acid is a key intermediate in the utilization of monomethylamine (MMA) as a source of carbon, nitrogen, and energy.[10]

Caption: N-methylglutamate pathway for monomethylamine utilization.

Biosynthesis and Degradation in Methane Metabolism

N-methyl-L-glutamic acid is synthesized from methylamine and glutamic acid and can be demethylated back to glutamic acid.[2][4]

References

- 1. N-methyl-L-glutamic acid | C6H11NO4 | CID 439377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Showing Compound Methylglutamic acid (FDB007246) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]

- 8. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-methylglutamic Acid: Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylglutamic acid (NMGA) is a methylated derivative of the non-essential amino acid, glutamic acid. Its significance spans various research domains, from neuroscience to biotechnology. This technical guide provides a comprehensive overview of the primary synthesis pathways for N-methylglutamic acid, detailing both chemical and enzymatic methodologies. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data for comparative analysis, and visual diagrams of key processes to facilitate a thorough understanding of NMGA synthesis.

Introduction

N-methylated amino acids, such as N-methylglutamic acid, are of growing interest in the pharmaceutical and biotechnology sectors due to their unique properties. N-methylation can enhance the metabolic stability, membrane permeability, and conformational rigidity of peptides, making them more suitable as therapeutic agents. This guide explores the core methods for synthesizing NMGA, providing the necessary technical details for its production in a laboratory or industrial setting.

Chemical Synthesis Pathways

Chemical synthesis offers versatile and established routes to N-methylglutamic acid. The most prominent methods include reductive amination and the use of 5-oxazolidinone intermediates.

Reductive Amination

Reductive amination, also known as reductive alkylation, is a widely used method for the N-methylation of amino acids. This approach involves the reaction of the primary amine of glutamic acid with an aldehyde (typically formaldehyde) to form a Schiff base (imine), which is then reduced to the secondary amine, yielding N-methylglutamic acid. A common variation of this is the Eschweiler-Clarke reaction, which uses formic acid as both the reducing agent and a source of the methyl group.[1]

-

L-glutamic acid

-

Formaldehyde (or paraformaldehyde)

-

A reducing agent (e.g., sodium borohydride, formic acid, hydrogen with a catalyst)

Caption: General workflow for the reductive amination of L-glutamic acid.

A related procedure involves the reductive amination of a protected form of glutamic acid, such as its diethyl ester hydrochloride.

Materials:

-

Diethyl L-glutamate hydrochloride

-

Formaldehyde (37% solution)

-

Palladium on carbon (10%)

-

Ethanol

-

Sodium acetate

-

Hydrogen gas

Procedure:

-

A solution of 20.0 g of diethyl L-glutamate hydrochloride in 50 ml of water is treated with 7.5 g of sodium acetate.

-

7.5 ml of 37% formaldehyde solution and 1.0 g of 10% palladium on carbon catalyst are added.

-

The mixture is hydrogenated at an initial pressure of 40 psi.

-

After the theoretical amount of hydrogen is absorbed, the catalyst is filtered off.

-

The filtrate is concentrated under reduced pressure to yield the product.

This protocol is adapted from a general procedure for the N-methylation of amino acid esters and may require optimization for N-methylglutamic acid synthesis.

The 5-Oxazolidinone Strategy

This method involves the formation of a 5-oxazolidinone intermediate from the starting amino acid. This heterocyclic intermediate is then subjected to reductive cleavage to yield the N-methylated product. This strategy is particularly useful for achieving mono-N-methylation and can be applied to a wide range of amino acids.[2]

-

L-glutamic acid

-

A protecting group for the carboxylic acid side chain (if necessary)

-

Formaldehyde (or paraformaldehyde)

-

A reducing agent (e.g., triethylsilane)

Caption: Synthesis of N-methylglutamic acid via a 5-oxazolidinone intermediate.

Enzymatic Synthesis Pathways

Enzymatic methods offer high specificity and milder reaction conditions compared to chemical synthesis, often leading to enantiomerically pure products.

Methylamine-glutamate N-methyltransferase

In biological systems, N-methyl-L-glutamic acid is produced from L-glutamic acid and methylamine in a reaction catalyzed by the enzyme methylamine-glutamate N-methyltransferase.[3]

-

L-glutamic acid

-

Methylamine

Caption: Biosynthesis of N-methyl-L-glutamic acid by methylamine-glutamate N-methyltransferase.

N-methyl-L-amino acid dehydrogenase

Another enzymatic route involves the use of N-methyl-L-amino acid dehydrogenase (NMAADH). This enzyme can catalyze the reductive amination of an α-keto acid with methylamine. For the synthesis of N-methylglutamic acid, the precursor would be α-ketoglutarate.

-

α-Ketoglutarate

-

Methylamine

-

A reducing equivalent (e.g., NADH or NADPH)

Fermentative Production

A highly efficient method for producing N-methylated amino acids is through fermentation using metabolically engineered microorganisms. Strains of bacteria, such as Pseudomonas putida, can be engineered to overproduce N-methylglutamic acid from simple carbon sources and monomethylamine.[4][5]

This protocol outlines the cultivation of a recombinant Pseudomonas putida strain for the production of N-methylglutamate.[4][5]

Materials:

-

Recombinant Pseudomonas putida KT2440 strain engineered for N-methylglutamate production

-

M12 minimal medium

-

Glycerol (as carbon source)

-

Monomethylamine (MMA)

-

L-rhamnose (for induction of gene expression)

-

Appropriate antibiotics

-

Shake flasks or a bioreactor

Procedure:

-

Pre-culture: Inoculate a single colony of the recombinant P. putida strain into a suitable seed medium and incubate at 30°C with shaking until the culture reaches the exponential growth phase.

-

Main Culture Inoculation: Wash the pre-culture cells once with TN buffer (pH 6.3, 50 mM Tris, 50 mM NaCl) without a carbon source and inoculate into the main culture medium to an initial optical density (OD600) of 0.5.

-

Cultivation:

-

Shake Flasks: Cultivate in 500 mL baffled shake flasks containing 50 mL of M12 minimal medium with 20 g/L glycerol, 100 mM MMA, and 0.5 g/L L-rhamnose. Incubate for 48 hours at 30°C with shaking at 120 rpm.[5]

-

Fed-batch Fermentation: For higher titers, a fed-batch cultivation process can be employed in a controlled bioreactor.

-

-

Sampling and Analysis: Harvest culture supernatants at various time points and analyze the concentration of N-methylglutamate using HPLC.

Quantitative Data Summary

The following tables summarize quantitative data from the literature for the synthesis of N-methylglutamic acid and related N-methylated amino acids.

| Synthesis Method | Precursors | Product | Yield/Titer | Reference |

| Fermentative Production | Glycerol, Monomethylamine | N-methylglutamate | ~3.9 g/L (shake flask) | [4][5] |

| Fermentative Production | Glycerol, Monomethylamine | N-methylglutamate | 17.9 g/L (fed-batch) | [5] |

| 1,3-oxazolidin-5-one strategy | N-protected α-amino acids | N-protected N-methyl β-amino acids | 23–57% | [2] |

| Fermentative Production | Sugars, Methylamine | N-methyl-L-alanine | 31.7 g/L | [6][7] |

Conclusion

This technical guide has detailed the primary synthetic pathways for N-methylglutamic acid, encompassing both chemical and enzymatic methodologies. Reductive amination and the 5-oxazolidinone strategy represent robust chemical approaches, while enzymatic synthesis and fermentative production offer high specificity and the potential for sustainable, large-scale production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of N-methylated amino acids. The choice of synthesis route will depend on factors such as desired stereochemistry, scale of production, and available resources.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The enzymatic synthesis of N-methylglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida [frontiersin.org]

- 5. Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of N-methylglutamic Acid in Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylglutamic acid (NMG) is a naturally occurring amino acid derivative found across various domains of life, from bacteria to marine invertebrates and humans. As a methylated form of the crucial neurotransmitter and metabolite, glutamic acid, NMG has garnered interest for its potential roles in metabolism, neurotransmission, and as a biomarker. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of NMG, its biosynthesis and metabolism, and its physiological significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways.

Natural Occurrence of N-methylglutamic Acid

N-methylglutamic acid exists as two stereoisomers, N-methyl-L-glutamic acid (NMLG) and N-methyl-D-glutamic acid (NMDG), both of which have been identified in nature.

In Bacteria: N-methyl-L-glutamic acid is a key intermediate in the metabolism of single-carbon compounds, such as methylamine, in some methylotrophic bacteria.[1][2] Organisms like Methylobacterium extorquens and Pseudomonas species utilize the N-methylglutamate pathway for the assimilation of methylamine as a carbon, nitrogen, and energy source.[2]

In Marine Invertebrates: The D-isomer, N-methyl-D-glutamic acid, has been notably detected in marine bivalves. Significant concentrations of both NMDG and NMLG have been quantified in the tissues of the Japanese ark shell clam, Scapharca broughtonii. The adductor muscle of this organism contains particularly high levels of NMDG. The presence of these compounds has also been reported in other marine invertebrates.

In Plants: N-methyl-L-glutamic acid has been identified in the plant kingdom, with its presence reported in Pogostemon cablin (patchouli).[3] While its precise physiological role in plants is still under investigation, it is thought to be involved in amino acid metabolism.

In Humans: N-methyl-L-glutamic acid has been detected in human biofluids, including blood, urine, and feces, indicating it is a component of the human metabolome.[4] Its presence in cerebrospinal fluid and brain tissue has also been noted.[5] While concentrations in healthy individuals appear to be low, altered levels have been an area of interest in neurological research.[5]

Quantitative Data on N-methylglutamic Acid Occurrence

The following table summarizes the available quantitative data on the concentrations of N-methylglutamic acid in various organisms and tissues.

| Organism/Tissue | Compound | Concentration | Measurement Method | Reference |

| Scapharca broughtonii (Adductor Muscle) | N-methyl-D-glutamic acid | 1.5 µmol/g wet weight | HPLC | |

| Scapharca broughtonii (Foot Muscle) | N-methyl-D-glutamic acid | 0.8 µmol/g wet weight | HPLC | |

| Scapharca broughtonii (Mantle) | N-methyl-D-glutamic acid | 0.5 µmol/g wet weight | HPLC | |

| Scapharca broughtonii (Adductor Muscle) | N-methyl-L-glutamic acid | 0.1 µmol/g wet weight | HPLC | |

| Human Plasma | N-methyl-L-glutamic acid | Detected but not Quantified | LC-MS/MS | [4] |

| Human Urine | N-methyl-L-glutamic acid | Detected but not Quantified | LC-MS/MS | [4] |

| Human Feces | N-methyl-L-glutamic acid | Detected but not Quantified | LC-MS/MS | [4] |

Biosynthesis and Metabolism of N-methylglutamic Acid

The primary pathway for the biosynthesis of N-methyl-L-glutamic acid is the N-methylglutamate pathway, which has been well-characterized in methylotrophic bacteria.[2]

Biosynthesis

The synthesis of NMLG from L-glutamate and methylamine is catalyzed by the enzyme methylamine-glutamate N-methyltransferase , also known as N-methylglutamate synthase (NMGS) .[2] This enzyme facilitates the transfer of a methyl group from methylamine to the amino group of L-glutamate. In some bacteria, this process is preceded by the activation of L-glutamate to γ-glutamylmethylamide by the enzyme γ-glutamylmethylamide synthetase (GMAS) .[2]

Metabolism

N-methyl-L-glutamic acid can be catabolized by the enzyme N-methylglutamate dehydrogenase (NMGDH) . This enzyme catalyzes the oxidative demethylation of NMLG to yield L-glutamate and formaldehyde.[2] The regenerated L-glutamate can re-enter central metabolism, while the formaldehyde can be assimilated or oxidized.

Biosynthesis and metabolism of N-methyl-L-glutamic acid.

Signaling Pathways Involving N-methylglutamic Acid

N-methylated amino acids are of significant interest in neuroscience due to their potential to interact with glutamate receptors. N-methyl-D-aspartate (NMDA) is a well-known synthetic agonist of the NMDA receptor, a subtype of ionotropic glutamate receptor. While the direct interaction of N-methyl-L-glutamic acid with specific glutamate receptor subunits requires further investigation, its structural similarity to glutamate and NMDA suggests a potential role as a neuromodulator.

Activation of the NMDA receptor by an agonist like glutamate or NMDA, in the presence of a co-agonist such as glycine or D-serine, leads to the opening of its ion channel. This allows the influx of Ca²⁺ into the neuron. The resulting increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events. These can include the activation of enzymes like neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO), and the activation of the Ras-ERK pathway, which is involved in synaptic plasticity and gene expression.

Potential signaling pathway of N-methyl-L-glutamic acid via the NMDA receptor.

Experimental Protocols

Quantification of N-methyl-D-glutamic Acid by HPLC

This protocol is adapted for the analysis of NMDG in marine invertebrate tissues.

a. Sample Preparation:

-

Homogenize 1 gram of tissue in 5 ml of 1 M HCl.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and neutralize it with 1 M NaOH.

-

Apply the neutralized extract to a Dowex 50W-X8 (H⁺ form) column.

-

Wash the column with deionized water to remove interfering substances.

-

Elute the amino acid fraction with 2 M NH₄OH.

-

Evaporate the eluate to dryness under vacuum.

-

Re-dissolve the residue in a known volume of 0.1 M HCl for derivatization.

b. Derivatization:

-

To 100 µL of the amino acid extract, add 100 µL of a 1% solution of o-phthalaldehyde (OPA) in methanol and 100 µL of a 1% solution of N-acetyl-L-cysteine in methanol.

-

Incubate the mixture at room temperature for 5 minutes. This step derivatizes primary amino acids.

-

To derivatize the secondary amino acid (NMDG), add 100 µL of a 1% solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile.

-

Incubate at 60°C for 30 minutes in the dark.

-

Cool the reaction mixture and add 100 µL of 1 M HCl to stop the reaction.

c. HPLC Analysis:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 50 mM sodium acetate buffer, pH 6.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 60% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.

-

Quantification: Based on a standard curve prepared with known concentrations of NMDG.

Workflow for the quantification of N-methyl-D-glutamic acid by HPLC.

GC-MS Analysis of N-methyl-L-glutamic Acid

This protocol is suitable for the analysis of NMLG in biological fluids like plasma.

a. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., D₃-N-methyl-L-glutamic acid).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

b. Derivatization:

-

Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) and 50 µL of acetonitrile.

-

Seal the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

c. GC-MS Analysis:

-

GC Column: A capillary column suitable for amino acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the TBDMS derivative of NMLG and its internal standard.

Enzymatic Assay for N-methylglutamate Dehydrogenase (NMGDH)

This spectrophotometric assay measures the activity of NMGDH from bacterial sources.

a. Reagents:

-

100 mM Tris-HCl buffer, pH 8.5.

-

200 mM N-methyl-L-glutamate.

-

10 mM Phenazine methosulfate (PMS).

-

1 mM 2,6-Dichlorophenolindophenol (DCPIP).

-

Enzyme preparation (cell-free extract or purified enzyme).

b. Assay Procedure:

-

In a cuvette, combine 800 µL of Tris-HCl buffer, 100 µL of N-methyl-L-glutamate solution, and 50 µL of DCPIP solution.

-

Initiate the reaction by adding 50 µL of the enzyme preparation.

-

Immediately before starting the measurement, add 10 µL of PMS solution.

-

Monitor the decrease in absorbance at 600 nm for 5 minutes at 30°C. The rate of DCPIP reduction is proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of DCPIP at 600 nm (21 mM⁻¹cm⁻¹).

Conclusion

N-methylglutamic acid is a widespread, yet often overlooked, amino acid derivative with diverse roles in different organisms. In bacteria, it is a key player in C1 metabolism, while in marine invertebrates, it can accumulate to significant concentrations. Its presence in humans suggests potential roles in physiology and pathology that are yet to be fully elucidated. The methodologies detailed in this guide provide a robust framework for the accurate quantification and further investigation of NMG in various biological systems. The visualization of its metabolic and potential signaling pathways offers a conceptual foundation for future research. As analytical techniques continue to improve in sensitivity and specificity, a more comprehensive understanding of the distribution and function of N-methylglutamic acid is anticipated, which may open new avenues for drug development and diagnostics.

References

- 1. Activation of N-methyl-D-aspartate receptors by L-glutamate in cells dissociated from adult rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylamine Utilization via the N-Methylglutamate Pathway in Methylobacterium extorquens PA1 Involves a Novel Flow of Carbon through C1 Assimilation and Dissimilation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methyl-D-Aspartate Receptor Signaling and Function in Cardiovascular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Metabolic Crossroads of N-methylglutamic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Degradation, and Cellular Significance of a Key Metabolite in One-Carbon Metabolism

For Immediate Release

This technical guide provides a comprehensive overview of the metabolic role of N-methylglutamic acid (NMGA) in cellular processes, with a focus on its significance in microbial metabolism. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the enzymatic pathways governing NMGA, presents available quantitative data, details experimental protocols for its study, and visualizes the core metabolic and experimental workflows.

Introduction: The Significance of N-methylglutamic Acid

N-methylglutamic acid, a derivative of the ubiquitous amino acid glutamate, serves as a critical intermediate in the metabolism of single-carbon compounds, particularly in methylotrophic bacteria.[1] These microorganisms utilize reduced one-carbon compounds, such as methane and methylamine, as their sole source of carbon and energy. The metabolic pathway involving NMGA is central to the assimilation of methyl groups from methylamine, linking one-carbon metabolism to central cellular pathways like the serine cycle.[2][3] Understanding the intricacies of NMGA metabolism is crucial for advancements in microbial physiology, metabolic engineering, and the development of novel antimicrobial strategies targeting these unique pathways.

The Core Metabolic Pathway of N-methylglutamic Acid

The metabolism of N-methylglutamic acid is primarily characterized by a two-step enzymatic pathway that facilitates the conversion of methylamine and L-glutamate into formaldehyde and a regenerated L-glutamate molecule. This pathway is particularly well-documented in bacteria such as Pseudomonas and Methylobacterium extorquens.[2][4]

The two key enzymes governing this pathway are:

-

Methylamine-glutamate N-methyltransferase (N-methylglutamate synthase) (EC 2.1.1.21): This enzyme catalyzes the synthesis of N-methyl-L-glutamate from methylamine and L-glutamate.[5][6]

-

Methylglutamate dehydrogenase (EC 1.5.99.5): This enzyme is responsible for the oxidative demethylation of N-methyl-L-glutamate, yielding L-glutamate and formaldehyde.[1][7] The formaldehyde produced can then be assimilated into biomass or oxidized for energy.

The overall transformation is crucial for the utilization of methylamine as a carbon and nitrogen source in many methylotrophic bacteria.[2]

Quantitative Data on a Key Enzyme

Quantitative analysis of the enzymes involved in NMGA metabolism is essential for understanding the efficiency and regulation of this pathway. Kinetic studies have been performed on methylglutamate dehydrogenase from Pseudomonas species, revealing its substrate specificity and kinetic parameters.

| Enzyme | Organism | Substrate | Km (μM) | Electron Acceptor | Reference |

| Methylglutamate Dehydrogenase | Pseudomonas sp. | N-methyl-L-glutamate | 54 | Phenazine methosulfate | [8] |

| Sarcosine | 200 | Phenazine methosulfate | [8] |

Note: Specific kinetic data (Km, Vmax) for methylamine-glutamate N-methyltransferase were not available in the reviewed literature, though kinetic studies have been reported.[7]

Experimental Protocols

The study of N-methylglutamic acid metabolism requires robust and specific experimental protocols. This section details methodologies for the assay of the key enzymes and the quantification of NMGA.

Assay of Methylamine-glutamate N-methyltransferase (N-methylglutamate synthase) Activity

This assay is based on the incorporation of a radiolabeled methyl group from [14C]methylamine into N-methylglutamic acid.

Principle: The enzymatic reaction utilizes [14C]methylamine and L-glutamate as substrates. The product, [14C]N-methylglutamic acid, is separated from the unreacted [14C]methylamine, and the radioactivity of the product is quantified by liquid scintillation counting.

Materials:

-

[14C]methylamine hydrochloride (specific activity 10-60 mCi/mmol)

-

L-glutamic acid

-

Tris-HCl buffer (pH 8.5)

-

Enzyme preparation (cell-free extract or purified enzyme)

-

Dowex 50-H+ cation exchange resin

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, L-glutamate, and [14C]methylamine hydrochloride.

-

Enzyme Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the enzyme preparation.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold ethanol or by heat inactivation at 95°C for 5 minutes.

-

Separation of Product:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Apply the supernatant to a small column packed with Dowex 50-H+ resin.

-

Wash the column with deionized water to elute the unreacted anionic and neutral compounds, including [14C]N-methylglutamic acid. The cationic [14C]methylamine will be retained by the resin.

-

Alternatively, a differential extraction method can be employed.

-

-

Quantification:

-

Collect the eluate containing the [14C]N-methylglutamic acid.

-

Add an appropriate volume of the eluate to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

-

Calculation of Enzyme Activity: Calculate the amount of product formed based on the specific activity of the [14C]methylamine and the measured CPM. Express the enzyme activity in appropriate units (e.g., nmol/min/mg of protein).

Assay of Methylglutamate Dehydrogenase Activity

This spectrophotometric assay measures the reduction of an artificial electron acceptor coupled to the oxidation of N-methyl-L-glutamate.

Principle: The activity of methylglutamate dehydrogenase is determined by monitoring the rate of reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS), which results in a measurable change in absorbance at a specific wavelength.

Materials:

-

N-methyl-L-glutamate

-

Phosphate buffer (pH 7.5)

-

2,6-dichlorophenolindophenol (DCPIP) or Phenazine methosulfate (PMS)

-

Enzyme preparation

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing phosphate buffer and the electron acceptor (DCPIP or PMS).

-

Baseline Measurement: Place the cuvette in a spectrophotometer and record the baseline absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP).

-

Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the cuvette and mix quickly.

-

Monitoring Absorbance: Immediately start monitoring the decrease in absorbance over time as the electron acceptor is reduced.

-

Calculation of Enzyme Activity: Calculate the rate of change in absorbance per minute. Using the molar extinction coefficient of the electron acceptor, convert this rate into the amount of substrate consumed or product formed per unit time. Express the enzyme activity in units such as μmol/min/mg of protein.

Quantification of N-methylglutamic Acid by HPLC

This method allows for the sensitive and specific quantification of NMGA in biological samples.

Principle: N-methylglutamic acid in a biological sample is derivatized to introduce a fluorescent or UV-absorbing tag. The derivatized NMGA is then separated by reverse-phase high-performance liquid chromatography (HPLC) and quantified by detecting the tag.

Materials:

-

Biological sample (e.g., bacterial cell lysate)

-

Perchloric acid or trichloroacetic acid for protein precipitation

-

Derivatization agent (e.g., o-phthalaldehyde (OPA) with a thiol, or 9-fluorenylmethyl chloroformate (FMOC))

-

HPLC system with a fluorescence or UV detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile and a buffer such as sodium acetate)

-

N-methylglutamic acid standard

Procedure:

-

Sample Preparation:

-

Homogenize the biological sample (e.g., bacterial cell pellet) in an appropriate buffer.

-

Precipitate proteins by adding ice-cold perchloric acid or trichloroacetic acid.

-

Centrifuge to remove the precipitated protein and collect the supernatant.

-

-

Derivatization:

-

To a known volume of the supernatant, add the derivatization agent and allow the reaction to proceed under controlled conditions (e.g., specific pH and time).

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample onto the C18 HPLC column.

-

Elute the compounds using a suitable mobile phase gradient.

-

Detect the derivatized NMGA using a fluorescence or UV detector set to the appropriate excitation and emission or absorption wavelengths.

-

-

Quantification:

-

Create a standard curve by derivatizing and analyzing known concentrations of an NMGA standard.

-

Determine the concentration of NMGA in the sample by comparing its peak area to the standard curve.

-

Mandatory Visualizations

Visualizing the metabolic context and experimental procedures is crucial for a comprehensive understanding.

Conclusion and Future Directions

N-methylglutamic acid stands as a key metabolite at the intersection of one-carbon metabolism and central cellular pathways in methylotrophic bacteria. The enzymatic machinery for its synthesis and degradation presents potential targets for metabolic engineering and the development of novel antimicrobial agents. The methodologies detailed in this guide provide a robust framework for researchers to further investigate the regulation of the NMGA pathway, its integration with other metabolic networks, and its broader physiological roles. Future research, particularly in obtaining detailed kinetic data for N-methylglutamate synthase and in vivo flux analysis, will be instrumental in completing our understanding of this important metabolic hub.

References

- 1. The molecular size of N-methylglutamate dehydrogenase of Pseudomonas aminovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetic mechanism of N-methylglutamate dehydrogenase from Pseudomonas aminovorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Solubilization, partial purification and properties of N-methylglutamate dehydrogenase from Pseudomonas aminovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

An In-Depth Technical Guide to N-methylglutamic Acid Biosynthesis and Degradation Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis and degradation of N-methylglutamic acid (NMG), a key intermediate in microbial metabolism. This document details the enzymatic reactions, kinetic properties, and regulatory mechanisms, offering valuable insights for researchers in metabolic engineering, drug discovery, and environmental microbiology.

Introduction to N-methylglutamic Acid Metabolism

N-methylglutamic acid is a methylated amino acid that plays a crucial role in the carbon and nitrogen metabolism of various microorganisms, particularly methylotrophs that utilize single-carbon compounds. The biosynthesis and degradation of NMG are governed by a specific set of enzymes that form the N-methylglutamate pathway. This pathway is essential for the assimilation of methylamine and is also implicated in the degradation of environmental pollutants like nicotine. A thorough understanding of these enzymes is critical for harnessing their potential in biotechnological applications and for the development of novel antimicrobial agents.

Biosynthesis of N-methylglutamic Acid

The biosynthesis of N-methylglutamic acid is primarily a two-step process initiated from L-glutamate and methylamine. This pathway involves the sequential action of two key enzymes: γ-glutamylmethylamide synthetase (GMAS) and N-methylglutamate synthase (NMGS).

γ-Glutamylmethylamide Synthetase (GMAS)

-

Function: GMAS (EC 6.3.4.12) catalyzes the ATP-dependent ligation of methylamine to the γ-carboxyl group of L-glutamate, forming γ-glutamylmethylamide.[1]

-

Reaction: L-glutamate + methylamine + ATP → γ-glutamylmethylamide + ADP + Pi

-

Genetic Locus: The gene encoding GMAS is often designated as gmaS.[2]

N-methylglutamate Synthase (NMGS)

-

Function: NMGS (EC 2.1.1.21), also known as methylamine-glutamate N-methyltransferase, catalyzes the transfer of the methyl group from γ-glutamylmethylamide to a molecule of L-glutamate, yielding N-methyl-L-glutamate and ammonia.[3]

-

Reaction: γ-glutamylmethylamide + L-glutamate → N-methyl-L-glutamate + L-glutamate + NH₃

-

Genetic Locus: NMGS is typically encoded by a cluster of genes, often denoted as mgsABC.[2]

Degradation of N-methylglutamic Acid

The degradation of N-methylglutamic acid to L-glutamate and formaldehyde is catalyzed by a single enzyme, N-methylglutamate dehydrogenase.

N-methylglutamate Dehydrogenase (NMGDH)

-

Function: NMGDH (EC 1.5.99.5) is an oxidoreductase that catalyzes the oxidative demethylation of N-methyl-L-glutamate.[4] This reaction regenerates L-glutamate and releases formaldehyde, which can then enter central metabolic pathways.[5]

-

Reaction: N-methyl-L-glutamate + acceptor + H₂O → L-glutamate + formaldehyde + reduced acceptor[4]

-

Genetic Locus: The genes encoding the subunits of NMGDH are typically found in an operon, commonly designated as mgdABCD.[2]

Quantitative Data on NMG Pathway Enzymes

The kinetic parameters of the enzymes in the N-methylglutamate pathway are crucial for understanding their efficiency and for metabolic modeling. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of N-methylglutamate Dehydrogenase

| Organism | Substrate | Km (mM) | Specific Activity (U/mg) | Electron Acceptor | Reference |

| Pseudomonas aminovorans | N-methyl-L-glutamate | 0.054 | 0.29 | Phenazine methosulfate | [4][6] |

| Pseudomonas aminovorans | Sarcosine | 200 | - | Phenazine methosulfate | [6] |

| Mouse Liver | Glutamate (with NAD⁺) | 1.92 | - | NAD⁺ | [7] |

| Mouse Liver | Glutamate (with NADP⁺) | 1.66 | - | NADP⁺ | [7] |

Table 2: Kinetic Parameters of Glutamine Synthetase (Analogous to GMAS)

| Organism | Substrate | Km (µM) | Reference |

| Rat (recombinant) | ATP | 37 | [8] |

| Rat (recombinant) | Glycine | 913 | [8] |

Note: Specific kinetic data for γ-glutamylmethylamide synthetase (GMAS) and N-methylglutamate synthase (NMGS) are not extensively reported in the literature. The data for glutamine synthetase is provided as a functional analogue to GMAS.

Signaling Pathways and Logical Relationships

The N-methylglutamate pathway is a key metabolic route for methylamine utilization in several bacteria. Its regulation and integration with central metabolism are critical for cellular function.

The genes encoding the enzymes of the N-methylglutamate pathway are often organized in a gene cluster, suggesting a coordinated regulation.

Experimental Protocols

Detailed methodologies for the purification and assay of NMG pathway enzymes are essential for their characterization.

Purification of Recombinant N-methylglutamate Pathway Enzymes

This protocol describes a general workflow for the expression and purification of recombinant enzymes from the N-methylglutamate pathway, which can be adapted for each specific enzyme.

Detailed Method for Recombinant Protein Purification:

-

Gene Cloning: The gene of interest (gmaS, mgsA/B/C, or mgdA/B/C/D) is amplified by PCR and cloned into a suitable expression vector, often containing a tag for purification (e.g., a polyhistidine-tag).

-

Transformation: The expression vector is transformed into a suitable bacterial host, such as E. coli BL21(DE3).

-

Expression: A bacterial culture is grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Harvest and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods like sonication or high-pressure homogenization.

-

Clarification: The cell lysate is centrifuged to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).

-

Washing and Elution: The column is washed to remove non-specifically bound proteins, and the target protein is eluted, typically with an increasing concentration of imidazole.

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.[9]

Enzyme Assays

This spectrophotometric assay measures the reduction of an artificial electron acceptor coupled to the oxidation of N-methylglutamate.

-

Principle: The activity of NMGDH is determined by monitoring the rate of reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), at a specific wavelength.

-

Reagents:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

N-methyl-L-glutamate (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

-

Phenazine methosulfate (PMS) (intermediate electron carrier)

-

Enzyme solution (purified or cell-free extract)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DCPIP, and PMS in a cuvette.

-

Initiate the reaction by adding the enzyme solution and N-methyl-L-glutamate.

-

Monitor the decrease in absorbance at 600 nm (for DCPIP reduction) over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.[6]

-

A coupled spectrophotometric assay can be used to measure NMGS activity by monitoring the production of ammonia.

-

Principle: The ammonia released from the NMGS reaction is used by glutamate dehydrogenase (GDH) to reductively aminate α-ketoglutarate, consuming NADH in the process. The decrease in NADH is monitored spectrophotometrically.

-

Reagents:

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

γ-glutamylmethylamide (substrate)

-

L-glutamate (substrate)

-

α-ketoglutarate

-

NADH

-

Glutamate dehydrogenase (coupling enzyme)

-

NMGS enzyme solution

-

-

Procedure:

-

Prepare a reaction mixture containing all components except the NMGS enzyme in a cuvette.

-

Initiate the reaction by adding the NMGS solution.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

-

Calculate the NMGS activity based on the rate of NADH consumption.

-

A colorimetric assay based on the formation of a hydroxamate derivative can be used to determine GMAS activity.

-

Principle: In the presence of hydroxylamine, GMAS catalyzes the formation of γ-glutamyl-hydroxamate from L-glutamate and ATP. The γ-glutamyl-hydroxamate then forms a colored complex with ferric chloride, which can be measured spectrophotometrically. This is an adaptation of the assay for glutamine synthetase.[10]

-

Reagents:

-

Buffer (e.g., Imidazole-HCl, pH 7.0)

-

L-glutamate

-

Hydroxylamine

-

ATP

-

MgCl₂

-

GMAS enzyme solution

-

Ferric chloride reagent (for color development)

-

-

Procedure:

-

Incubate the GMAS enzyme with L-glutamate, hydroxylamine, ATP, and MgCl₂ at 37°C.

-

Stop the reaction by adding the ferric chloride reagent.

-

Measure the absorbance of the resulting colored complex at approximately 540 nm.

-

Determine the amount of γ-glutamyl-hydroxamate formed by comparison to a standard curve.

-

Conclusion

The enzymes of the N-methylglutamic acid biosynthesis and degradation pathway represent fascinating targets for both fundamental research and applied biotechnology. This guide has provided a detailed overview of the key enzymes, their kinetic properties, genetic organization, and methods for their study. Further research into the structure, mechanism, and regulation of these enzymes will undoubtedly open up new avenues for the development of novel biocatalysts and therapeutic agents.

References

- 1. Solubilization, partial purification and properties of N-methylglutamate dehydrogenase from Pseudomonas aminovorans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular size of N-methylglutamate dehydrogenase of Pseudomonas aminovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubilization, partial purification and properties of N-methylglutamate dehydrogenase from Pseudomonas aminovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Fermentative Production of N-Methylglutamate From Glycerol by Recombinant Pseudomonas putida [frontiersin.org]

- 8. Novel kinetics of mammalian glutathione synthetase: characterization of gamma-glutamyl substrate cooperative binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.org [mdanderson.org]

- 10. Contact Support [bioworlde.com]

The Pharmacological Profile of N-Methylglutamic Acid: A Technical Guide for Researchers

Abstract

Introduction

Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] Its actions are mediated by a family of ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors.[2][3] N-methylated amino acids are of significant interest in neuroscience and pharmacology as they can exhibit modified potency, selectivity, and pharmacokinetic properties compared to their non-methylated counterparts. N-methyl-L-glutamic acid (NMGA) is a derivative of L-glutamic acid and is utilized in neuroscience research as a glutamate receptor agonist to study synaptic transmission and neuroplasticity.[4] Despite its use, there is a notable lack of publicly available, detailed quantitative data regarding its pharmacological profile.

This guide provides a comprehensive overview of the methodologies required to establish a complete pharmacological profile for N-methylglutamic acid. It is structured to guide researchers through the necessary in vitro and in vivo studies, from initial receptor binding assays to pharmacokinetic and toxicological assessments.

Physicochemical Properties of N-Methyl-L-glutamic Acid

A foundational aspect of any pharmacological profile is the compound's physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C6H11NO4 | [1][5] |

| Molecular Weight | 161.16 g/mol | [1] |

| IUPAC Name | (2S)-2-(methylamino)pentanedioic acid | [1] |

| CAS Number | 35989-16-3 | [1][5] |

| ChEBI ID | CHEBI:16440 | [1] |

| PubChem CID | 439377 | [1] |

In Vitro Pharmacology: Receptor Binding and Functional Activity

The initial characterization of NMGA's pharmacological activity involves determining its binding affinity and functional effects at the major glutamate receptor subtypes.

Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (NMGA).

Table 1: Template for N-Methylglutamic Acid Binding Affinity Data (Ki in µM)

| Receptor Subtype | [3H]-Ligand Used | N-Methyl-L-glutamic Acid (Ki) | N-Methyl-D-glutamic Acid (Ki) |

| NMDA | [3H]CGP 39653 | Data to be determined | Data to be determined |

| AMPA | [3H]AMPA | Data to be determined | Data to be determined |

| Kainate | [3H]Kainic Acid | Data to be determined | Data to be determined |

| mGluR1 | [3H]Quisqualic Acid | Data to be determined | Data to be determined |

| mGluR2/3 | [3H]LY341495 | Data to be determined | Data to be determined |

| mGluR5 | [3H]MPEP | Data to be determined | Data to be determined |

-

Membrane Preparation: Prepare cell membranes from cell lines recombinantly expressing the glutamate receptor subtype of interest or from specific brain regions known to have high receptor density.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CGP 39653 for the NMDA receptor) and a range of concentrations of NMGA.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of NMGA that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the compound, determining whether it is an agonist, antagonist, or modulator, and its potency and efficacy.

Table 2: Template for N-Methylglutamic Acid Functional Activity Data (EC50/IC50 in µM)

| Receptor Subtype | Assay Type | Measured Parameter | N-Methyl-L-glutamic Acid | N-Methyl-D-glutamic Acid |

| NMDA | Electrophysiology | Ion Current | Data to be determined | Data to be determined |

| AMPA | Electrophysiology | Ion Current | Data to be determined | Data to be determined |

| Kainate | Electrophysiology | Ion Current | Data to be determined | Data to be determined |

| mGluR1/5 | Calcium Mobilization | Intracellular Ca2+ | Data to be determined | Data to be determined |

| mGluR2/3/4/6/7/8 | cAMP Assay | cAMP Levels | Data to be determined | Data to be determined |

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of the ionotropic glutamate receptor of interest.

-

Recording: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

-

Compound Application: Perfuse the oocyte with a baseline solution, followed by the application of varying concentrations of NMGA.

-

Data Acquisition: Record the ion current elicited by NMGA at a fixed holding potential.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 (the concentration of NMGA that produces 50% of the maximal response) and the maximum efficacy relative to a standard agonist like glutamate.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of NMGA in vivo. While specific data for NMGA is scarce, radiolabeled analogues of L-glutamic acid have been synthesized for in vivo imaging, suggesting that such studies are feasible.[6][7]

Table 3: Template for Pharmacokinetic Parameters of N-Methylglutamic Acid

| Parameter | Route of Administration | Species | Value |

| Bioavailability (%) | Oral | Rat | Data to be determined |

| Tmax (h) | Oral | Rat | Data to be determined |

| Cmax (µg/L) | Oral | Rat | Data to be determined |

| Half-life (t1/2, h) | Intravenous | Rat | Data to be determined |

| Volume of Distribution (Vd) | Intravenous | Rat | Data to be determined |

| Clearance (CL) | Intravenous | Rat | Data to be determined |

| Brain Penetration (Brain/Plasma Ratio) | Intravenous | Rat | Data to be determined |

-

Compound Administration: Administer a defined dose of NMGA to a cohort of rodents (e.g., rats) via intravenous and oral routes.

-

Sample Collection: Collect blood samples at serial time points post-administration.

-

Sample Analysis: Quantify the concentration of NMGA in plasma samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Use pharmacokinetic modeling software to calculate the key parameters listed in Table 3. For brain penetration studies, collect brain tissue at the end of the study and determine the brain-to-plasma concentration ratio.

Toxicology

Evaluating the safety profile of NMGA is a critical step. Currently, there is a lack of available toxicological data.[8]

Table 4: Template for Toxicological Data of N-Methylglutamic Acid

| Study Type | Species | Route | Parameter | Value |

| Acute Toxicity | Mouse | Oral | LD50 | Data to be determined |

| Acute Toxicity | Rat | Intravenous | MTD | Data to be determined |

| Genotoxicity (Ames test) | S. typhimurium | In vitro | Mutagenicity | Data to be determined |

| Cardiotoxicity (hERG assay) | HEK293 cells | In vitro | IC50 | Data to be determined |

-

Dose Groups: Assign animals to several dose groups, including a control group.

-

Administration: Administer single, escalating doses of NMGA to the respective groups.

-

Observation: Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the animals) using appropriate statistical methods.

Signaling Pathways

If NMGA is confirmed as an NMDA receptor agonist, it would trigger the canonical NMDA receptor signaling cascade.

Conclusion

N-methylglutamic acid represents an under-characterized molecule with the potential to interact with the glutamatergic system. This technical guide provides a comprehensive framework for the systematic evaluation of its pharmacological profile. The successful execution of the outlined experimental protocols will yield the necessary quantitative data to understand its receptor selectivity, functional activity, pharmacokinetic properties, and safety profile. This information is critical for determining the utility of NMGA as a research tool and for assessing its potential for further development as a therapeutic agent for neurological disorders.

References

- 1. N-methyl-L-glutamic acid | C6H11NO4 | CID 439377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Receptor to glutamate NMDA-type: the functional diversity of the nr1 isoforms and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Simple and rapid radiosynthesis of N-18F-labeled glutamic acid as a hepatocellular carcinoma PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

N-Methylglutamic Acid as a Glutamate Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylglutamic acid (NMGA) is a derivative of the primary excitatory neurotransmitter, L-glutamic acid. While structurally similar to the well-characterized N-methyl-D-aspartate (NMDA) receptor agonist, NMDA, the pharmacological profile of NMGA is distinct and less understood. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of NMGA's interactions with neuronal receptors. Early electrophysiological evidence suggests a complex dualistic activity, exhibiting both inhibitory and excitatory effects on neuronal firing. The inhibitory action appears to be mediated through GABA and glycine receptors, while the excitatory component remains to be fully elucidated but may involve glutamate receptor subtypes. This document summarizes the available data, outlines detailed experimental protocols to further investigate its activity, and presents hypothetical signaling pathways. Due to the scarcity of quantitative data, this guide serves as a foundational resource to stimulate and direct future research into the pharmacology of N-methylglutamic acid.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, acting on a wide array of ionotropic (iGluR) and metabotropic (mGluR) receptors to mediate fast synaptic transmission, synaptic plasticity, and higher cognitive functions. The iGluRs are further classified into three main subtypes: N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. The pharmacological dissection of these receptor subtypes has been largely dependent on the use of selective agonists and antagonists.

N-methyl-D-aspartic acid (NMDA) is a highly selective agonist for the NMDA receptor, and its use has been instrumental in characterizing the physiological and pathological roles of this receptor. N-methylglutamic acid (NMGA), a structurally related compound, has received significantly less attention. This guide aims to consolidate the existing knowledge on NMGA and provide a framework for future investigation into its potential as a glutamate receptor agonist and modulator of neuronal activity.

Synthesis of N-Methylglutamic Acid

The synthesis of N-methylated amino acids can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

A general approach for the N-methylation of amino acids involves the protection of the carboxylic acid group, followed by methylation of the amino group and subsequent deprotection.

General Protocol for N-methylation of Glutamic Acid:

-

Protection of Carboxylic Acid Groups: Glutamic acid is first esterified to protect the two carboxylic acid functional groups. This can be achieved by reacting glutamic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., thionyl chloride or hydrogen chloride).

-

N-methylation: The resulting glutamate diethyl ester is then N-methylated. A common method is reductive amination, where the amino acid ester is treated with formaldehyde in the presence of a reducing agent such as sodium borohydride or formic acid.

-

Deprotection: The ester groups are then hydrolyzed under acidic or basic conditions to yield N-methylglutamic acid.

Note: This is a generalized protocol, and specific reaction conditions, such as temperature, reaction time, and purification methods, need to be optimized for the synthesis of NMGA.

Enzymatic Synthesis

Enzymatic methods offer high specificity and milder reaction conditions. N-methylglutamic acid can be synthesized from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase.[1]

General Protocol for Enzymatic Synthesis:

-

Enzyme Preparation: The methylamine—glutamate N-methyltransferase enzyme is purified from a suitable source or produced recombinantly.

-

Reaction Mixture: A reaction mixture is prepared containing L-glutamic acid, methylamine, and the purified enzyme in an appropriate buffer.

-

Incubation: The reaction is incubated at an optimal temperature and pH for the enzyme's activity.

-

Product Isolation: The N-methylglutamic acid product is then purified from the reaction mixture using techniques such as ion-exchange chromatography.

Pharmacological Activity

The pharmacological activity of N-methylglutamic acid is not extensively documented, and there is a notable absence of quantitative binding affinity (Ki, IC50) and functional potency (EC50) data for its interaction with specific glutamate receptor subtypes. The available information comes from a limited number of electrophysiological studies.

Dual Inhibitory and Excitatory Effects

An early study on guinea-pig cerebellar slices demonstrated that N-methyl-DL-glutamate produces a complex biphasic response on neuronal firing: a strong initial inhibition followed by a pronounced excitation.

-

Inhibitory Component: The inhibitory phase was competitively antagonized by picrotoxin and strychnine. This suggests that the inhibitory effect of NMGA is not mediated by glutamate receptors but rather through an interaction with GABA-A and glycine receptors, respectively.

-

Excitatory Component: The mechanism of the subsequent excitatory phase was not determined in this study and remains an area for future investigation. It is plausible that this effect is mediated by one or more glutamate receptor subtypes, but direct evidence is currently lacking.

Due to the limited data, a quantitative summary table cannot be provided at this time.

Experimental Protocols for Characterization

To elucidate the precise mechanism of action of N-methylglutamic acid, a series of in-vitro and ex-vivo experiments are required. The following are generalized protocols that can be adapted for the characterization of NMGA.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane in response to the application of a compound. It can be used to determine if NMGA directly activates glutamate receptors or modulates other ligand-gated channels.

Objective: To characterize the effects of NMGA on the membrane currents of cultured neurons or neurons in acute brain slices.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.

-

External solution (e.g., artificial cerebrospinal fluid - aCSF).

-

Internal solution for the patch pipette (e.g., K-gluconate based).

-

N-methylglutamic acid stock solution.

-

Selective antagonists for NMDA, AMPA, kainate, GABA-A, and glycine receptors.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Transfer a coverslip with neurons or a brain slice to the recording chamber on the microscope stage and perfuse with external solution.

-

Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Record baseline membrane currents in voltage-clamp mode or membrane potential in current-clamp mode.

-

Apply NMGA at various concentrations to the neuron via bath application or a local perfusion system.

-

Record the changes in membrane current or potential.

-

To determine the receptor subtype involved, co-apply NMGA with selective antagonists for different glutamate, GABA, and glycine receptor subtypes.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of NMGA for NMDA, AMPA, kainate, and metabotropic glutamate receptor subtypes.

Materials:

-

Cell membranes prepared from cells expressing a specific glutamate receptor subtype or from brain tissue.

-

A radiolabeled ligand (e.g., [³H]-CGP 39653 for NMDA receptors) with high affinity and selectivity for the target receptor.

-

N-methylglutamic acid.

-

Unlabeled selective ligands for defining non-specific binding.

-

Assay buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of NMGA.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Determine the concentration of NMGA that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration ([Ca²⁺]i), which is a common downstream signaling event following the activation of many glutamate receptors.

Objective: To determine if NMGA elicits an increase in intracellular calcium in cultured neurons or glial cells.

Materials:

-

Cultured neurons or glial cells.

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM).

-

Recording buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

N-methylglutamic acid stock solution.

-

Fluorescence microscope with an appropriate filter set and a sensitive camera.

Procedure:

-

Culture cells on glass coverslips.

-

Load the cells with a calcium indicator dye (e.g., 1-5 µM Fura-2 AM) for 30-60 minutes at room temperature or 37°C.[2]

-

Wash the cells to remove excess dye and allow for de-esterification of the dye within the cells.

-

Mount the coverslip in a recording chamber on the microscope stage and perfuse with recording buffer.

-

Acquire baseline fluorescence images. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.

-

Apply NMGA to the cells.

-

Continuously record the fluorescence intensity over time.

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the change in intracellular calcium concentration.

Putative Signaling Pathways

Based on the limited available data, the following diagrams illustrate the hypothetical signaling pathways that may be activated by N-methylglutamic acid.

Inhibitory Signaling

The observed inhibitory effects of NMGA are likely mediated by direct activation of GABA-A and glycine receptors, which are both ligand-gated chloride channels. Activation of these receptors leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Potential Excitatory Signaling

The excitatory component of NMGA's action is yet to be characterized. If it acts as a glutamate receptor agonist, it could activate ionotropic and/or metabotropic glutamate receptors, leading to various downstream effects.

Ionotropic Glutamate Receptor Pathway: Activation of iGluRs (NMDA, AMPA, kainate) would lead to an influx of cations (Na⁺, Ca²⁺), membrane depolarization, and increased neuronal excitability.

Metabotropic Glutamate Receptor Pathway: Activation of mGluRs could lead to the activation of G-proteins and downstream second messenger cascades, such as the activation of phospholipase C (PLC) by Group I mGluRs, leading to an increase in intracellular calcium.

References

The Enigmatic Role of Endogenous N-Methylglutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylglutamic acid, an N-methylated derivative of the principal excitatory neurotransmitter L-glutamic acid, exists as two stereoisomers: N-methyl-L-glutamic acid (NMLG) and N-methyl-D-glutamic acid (NMDG). While the D-isomer, N-methyl-D-aspartic acid (NMDA), is a well-characterized and potent agonist of the NMDA receptor, a subtype of ionotropic glutamate receptor, the physiological functions of endogenous N-methyl-L-glutamic acid remain largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of endogenous N-methylglutamic acid, focusing on its metabolic pathways, putative physiological roles, and the experimental methodologies employed in its study. Due to the limited specific data on the L-isomer, this guide draws upon the extensive knowledge of glutamate receptor pharmacology and the well-established actions of its D-isomer to provide a foundational resource for future research into this understudied molecule.

Metabolism of N-Methyl-L-Glutamic Acid

The endogenous metabolism of N-methyl-L-glutamic acid involves its synthesis from L-glutamate and methylamine, and its subsequent degradation back to L-glutamate.

Biosynthesis